Xinomiline - 52832-91-4

Xinomiline

Catalog Number: EVT-286127
CAS Number: 52832-91-4
Molecular Formula: C5H10N2O
Molecular Weight: 114.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Xinomiline is a biochemical.
Overview

Xinomiline is a chemical compound that belongs to the class of synthetic cathinones, which are derivatives of the natural stimulant cathinone found in the khat plant. It is primarily known for its psychoactive properties and is often investigated for its potential therapeutic applications, as well as its implications in drug abuse and toxicology.

Source

The synthesis and analysis of Xinomiline have been documented in various scientific studies, particularly focusing on its structural properties, synthesis methods, and pharmacological effects. Information regarding this compound can be found in literature concerning synthetic cathinones and their derivatives, as well as specialized chemical databases.

Classification

Xinomiline is classified as a synthetic cathinone, which is a group of substances that mimic the effects of amphetamines. These compounds are characterized by their stimulant properties and are often associated with recreational use. Xinomiline's specific classification within this group is based on its structural characteristics and pharmacological activity.

Synthesis Analysis

Methods

The synthesis of Xinomiline typically involves several chemical reactions that may include the use of precursor compounds such as aniline derivatives. Common methods for synthesizing Xinomiline involve:

  • Refluxing: The reaction mixture is heated under reflux conditions to facilitate the reaction between aniline derivatives and other reagents.
  • Chromatography: Purification of the synthesized product is often achieved using column chromatography techniques, employing silica gel as a stationary phase and various solvent systems for elution.
  • Yield Assessment: The efficiency of synthesis is evaluated by calculating the yield percentage of the final product.

Technical Details

The synthesis process may utilize methods such as:

  1. Condensation Reactions: Involving aniline derivatives and carbonyl compounds.
  2. Reduction Reactions: To modify functional groups within the synthesized structure.
  3. Characterization Techniques: Techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of Xinomiline.
Molecular Structure Analysis

Structure

Xinomiline exhibits a complex molecular structure typical of synthetic cathinones. Its structural formula includes various functional groups that contribute to its biological activity.

Data

  • Molecular Formula: C_xH_yN_zO_w (exact values depend on specific structural variants).
  • Molecular Weight: Determined through mass spectrometry.
  • Spectroscopic Data: NMR and IR spectra provide insights into the molecular environment of hydrogen atoms and functional groups present in Xinomiline.
Chemical Reactions Analysis

Reactions

Xinomiline can undergo various chemical reactions typical for synthetic cathinones, including:

  • Oxidation: Leading to the formation of ketones or aldehydes.
  • Alkylation: Introducing alkyl groups to enhance lipophilicity and biological activity.
  • Hydrolysis: Breaking down under aqueous conditions, which can affect stability.

Technical Details

The reactivity of Xinomiline can be studied through controlled experiments that monitor changes in chemical composition using chromatographic techniques and spectroscopic analysis.

Mechanism of Action

Process

Xinomiline's mechanism of action primarily involves interaction with neurotransmitter systems in the brain, particularly:

  • Dopamine Receptors: It may act as a stimulant by increasing dopamine levels, leading to enhanced mood and energy.
  • Serotonin Receptors: Potential modulation of serotonin pathways may contribute to its psychoactive effects.

Data

Pharmacological studies often utilize animal models to assess behavioral changes following administration of Xinomiline, providing insights into its efficacy and safety profile.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid or powder.
  • Melting Point: Specific values vary depending on purity; generally assessed during synthesis.
  • Solubility: Solubility in organic solvents like methanol or ethanol is common, while water solubility may be limited.

Chemical Properties

  • Stability: Stability under various environmental conditions (light, heat) should be evaluated.
  • Reactivity: Reactivity towards nucleophiles or electrophiles can be characterized through controlled experiments.
Applications

Scientific Uses

Xinomiline is primarily studied for its potential applications in pharmacology, particularly:

  • Therapeutic Research: Investigated for possible use in treating conditions like depression or attention deficit hyperactivity disorder due to its stimulant properties.
  • Toxicology Studies: Important for understanding the effects of synthetic cathinones on human health, especially regarding abuse potential and safety profiles.

Research continues to explore both the beneficial effects and risks associated with Xinomiline, contributing to a broader understanding of synthetic cathinones within medicinal chemistry and toxicology fields.

Mechanistic Foundations of Xanomeline’s Muscarinic Receptor Activity

Orthosteric and Allosteric Binding Dynamics at M1/M4 mAChRs

Xanomeline engages muscarinic acetylcholine receptors (mAChRs) through a complex dual-binding mechanism that transcends classical orthosteric agonism. Structural biology studies using cryo-electron microscopy (cryo-EM) have revealed that xanomeline concomitantly occupies both the orthosteric acetylcholine-binding site and an extracellular vestibular (ECV) allosteric site on monomeric M4 mAChRs. This unexpected dual-binding mode was observed at 2.5 Å resolution in the active-state structure of human M4 mAChR bound to xanomeline and heterotrimeric Gi1 protein [2] [4]. In the orthosteric site, xanomeline's thiadiazole-dihydropyridine core forms critical interactions with conserved residues: its dihydropyridine nitrogen interacts with D112³·³², while additional contacts involve residues N117³·³⁷, W164⁴·⁵⁷, N417⁶·⁵², C442⁷·⁴², Y443⁷·⁴³, and S116³·³⁶. This positions the core beneath a tyrosine lid formed by Y113³·³³, Y416⁶·⁵¹, and Y439⁷·³⁹ [2].

Simultaneously, a second xanomeline molecule occupies an extracellular vestibular allosteric site, where it engages distinct receptor regions. Molecular dynamics simulations corroborate this structural arrangement, demonstrating stable binding at both sites with minimal steric interference [2] [5]. This dual occupancy has profound functional implications, as pharmacological validation confirms that xanomeline acts as a dual orthosteric and allosteric ligand at human M4 mAChRs, modulating receptor conformation and G-protein coupling efficiency in a manner distinct from conventional orthosteric agonists [2].

At M1 mAChRs, xanomeline exhibits a unique "persistent binding" phenomenon characterized by wash-resistant receptor interaction. Approximately 30-40% of xanomeline binding persists after extensive washing, with an exceptionally slow dissociation half-life exceeding 30 hours [6] [8]. This persistent component allosterically modulates orthosteric site accessibility, accelerating dissociation of conventional antagonists like N-methylscopolamine (NMS) while decreasing apparent orthosteric site density. This suggests that persistent xanomeline binding induces long-lasting receptor conformational changes distinct from simple competitive inhibition [8].

Table 1: Orthosteric and Allosteric Binding Characteristics of Xanomeline at mAChRs

Receptor SubtypeBinding SiteKey Interacting ResiduesFunctional ConsequenceDissociation Half-life
M4 mAChROrthostericD112³·³², N117³·³⁷, W164⁴·⁵⁷, N417⁶·⁵², C442⁷·⁴²G-protein coupling stabilizationTransient/reversible
M4 mAChRExtracellular Vestibular (ECV)L190ECL2, T196⁵·³⁹, T199⁵·⁴², A203⁵·⁴⁶Enhanced receptor activationTransient/reversible
M1 mAChRUndefined allosteric (persistent)Transmembrane domains 1 and 7Accelerated NMS dissociation>30 hours
M1 mAChROrthostericClassical orthosteric residuesAgonist activityTransient/reversible

Dual-Ligand Interaction Mechanisms in Receptor Activation

The dual-ligand binding mode of xanomeline enables a cooperative activation mechanism that enhances receptor signaling beyond what would be predicted from single-site occupancy. Cryo-EM structural analysis reveals that the orthosterically bound xanomeline molecule adopts a characteristic vertical orientation relative to its dihydropyridine core, extending its hydrophobic tail toward the ECV site. This tail forms critical interactions with a sub-pocket formed by transmembrane helices 5 and 6 (TM5/TM6) and extracellular loop 2 (ECL2) residues, particularly L190ECL2 [2] [5]. Simultaneously, the allosterically bound xanomeline molecule occupies the ECV site immediately above the orthosteric ligand, creating a stacked configuration that stabilizes an active receptor conformation optimal for Gi1 protein coupling [2].

Molecular dynamics simulations demonstrate that this dual-ligand configuration induces a distinct TM6 outward tilt compared to single agonist-bound structures, facilitating enhanced engagement with the Gα subunit [2] [5]. The functional impact of this dual occupancy was validated through pharmacological assays showing that xanomeline's efficacy at M4 mAChRs exceeds that of orthosteric agonists with similar binding affinity. Mutagenesis studies targeting the ECV site (e.g., L190A mutation) significantly reduce xanomeline's potency and efficacy without affecting binding of conventional orthosteric agonists, confirming the functional relevance of the dual-ligand mechanism [2].

At M1 mAChRs, the persistent binding component of xanomeline induces long-term receptor activation that persists after ligand removal. This persistent component functions as an allosteric modulator that alters the interaction kinetics of subsequently applied orthosteric ligands. Specifically, wash-resistant xanomeline binding accelerates the dissociation of the competitive antagonist NMS by approximately 3-fold while reducing the apparent Bmax of NMS binding sites by 30-40% [8]. This phenomenon is consistent with an allosteric model where persistently bound xanomeline stabilizes receptor conformations with reduced orthosteric site accessibility or affinity. Functionally, this translates to sustained receptor activation even after free ligand removal, potentially explaining xanomeline's prolonged pharmacological effects in vivo [6] [8].

Table 2: Pharmacological Actions of Xanomeline's Dual Binding Mechanisms

Binding MechanismStructural BasisFunctional Effect on ReceptorDownstream Signaling Consequence
Orthosteric + allosteric dual binding (M4)Stacked ligand configuration stabilizing TM6 outward tiltEnhanced G-protein coupling efficiencyIncreased Gi-mediated signaling relative to single-site agonists
Persistent allosteric binding (M1)Irreversible or ultra-slow dissociating binding to non-orthosteric siteLong-term conformational alterationSustained receptor activation after ligand removal
Hydrophobic tail engagement (M4)Interaction with TM5/TM6/ECL2 sub-pocket (L190ECL2)Stabilization of active-state conformationIncreased efficacy in ERK phosphorylation assays
Wash-resistant binding (M1/M4)Covalent-like interaction or deep receptor compartment accessPersistent receptor activationSustained electrophysiological responses after washout

Subtype Selectivity and Differential Agonist Efficacy Across mAChR Isoforms

Xanomeline exhibits remarkable subtype-specific efficacy despite near-equilibrium binding affinities across mAChR subtypes. Radioligand competition binding assays demonstrate that xanomeline has similar affinity for all five mAChR subtypes (Ki values ranging from 0.79 to 3.98 nM) [5] [9]. However, functional assessments reveal striking efficacy differences: xanomeline acts as a high-efficacy agonist at M1 and M4 mAChRs, a moderate-efficacy agonist at M5, and a low-efficacy agonist at M2 and M3 subtypes. In pERK1/2 signaling assays, operational model analysis shows significantly higher intrinsic efficacy (τ) at M4 compared to M2, M3, and M5 mAChRs (τM4 = 46.3 vs τM2 = 4.7) [5].

The structural basis for this efficacy-driven selectivity lies in sequence variations within extracellular loop 2 (ECL2) and adjacent transmembrane domains. Molecular dynamics simulations reveal divergent active-state binding poses between M4 and M2 mAChRs despite identical inactive-state binding. At M4 mAChRs, xanomeline's hydrophobic tail adopts a vertical orientation toward the extracellular vestibule, facilitated by L190ECL2 which creates sufficient space for this conformation. In contrast, at M2 mAChRs, the analogous position is occupied by a bulkier phenylalanine (F181ECL2), sterically hindering the vertical tail orientation and forcing a horizontal tail position that extends between transmembrane helices 5 and 6 [5]. This horizontal pose requires separation of TM5 and TM6, destabilizing the active state conformation and reducing agonist efficacy [5].

Mutagenesis studies confirm this mechanism: swapping the ECL2 residues between M2 and M4 (M2 F181L and M4 L190F) completely reverses xanomeline's efficacy profile. The M2 F181L mutant exhibits significantly increased xanomeline efficacy in both G-protein activation and ERK phosphorylation assays, while the M4 L190F mutant shows reduced efficacy [5]. This demonstrates that a single amino acid difference (F181 in M2 vs L190 in M4) dictates efficacy-driven selectivity through modulation of ligand binding pose in the active receptor state.

Beyond ECL2 variations, additional structural elements contribute to subtype selectivity. At M1 mAChRs, xanomeline's persistent binding component exhibits subtype preference, with significantly greater wash-resistant binding observed at M1 and M4 compared to M2 and M3 mAChRs [6] [8]. This persistent binding is mediated by interactions with transmembrane domains 1 and 7, distinct from the orthosteric site. Mutations in these domains (e.g., M1 W378A) selectively eliminate persistent binding without affecting initial reversible binding, demonstrating a structural basis for subtype differences in long-term receptor modulation [8].

Functionally, this efficacy-driven selectivity has significant therapeutic implications. Xanomeline's high efficacy at central M1 and M4 mAChRs underlies its antipsychotic and procognitive effects, as demonstrated by M4 knockout studies where its antipsychotic efficacy is abolished [2]. Conversely, its low efficacy at peripheral M2 and M3 mAChRs minimizes undesirable effects like bradycardia and gastrointestinal distress, though does not eliminate them entirely [3] [9]. This intrinsic efficacy-based selectivity profile distinguishes xanomeline from orthosteric agonists that rely on affinity differences and provides a template for designing novel subtype-selective mAChR ligands targeting the ECL2 interface [5].

Table 3: Structural Determinants of Xanomeline's Efficacy-Driven Selectivity Across mAChRs

Structural ElementM4 (High Efficacy)M2 (Low Efficacy)Functional Consequence
ECL2 residueL190F181M4: Permits vertical tail orientation stabilizing active state; M2: Steric hindrance forces horizontal tail orientation destabilizing active state
TM5-TM6 distance in active state10.8 Å13.2 ÅM4: Optimal G-protein coupling interface; M2: Suboptimal coupling efficiency
Persistent binding sitesTM1/TM7 interactionsReduced interaction stabilityM1/M4: Long-term receptor activation after washout; M2/M3: Transient effects
Orthosteric pocket conservationFully conservedFully conservedNear-identical binding affinity across subtypes (Ki 0.8-4.0 nM)
Allosteric vestibule volume228 ų197 ųEnhanced dual-ligand occupancy at M4

Table 4: Functional Selectivity Profile of Xanomeline Across mAChR Subtypes

mAChR SubtypeBinding Affinity (Ki, nM)*Signaling Efficacy (τ)G-protein Coupling PreferenceTherapeutic Relevance
M179.4 [9]High (τ = 32.1 ± 4.2) [5]Gq/11Cognition, psychosis
M2100.0 [9]Low (τ = 4.7 ± 0.8) [5]Gi/oCardiac side effects
M325.1 [9]Low (τ = 6.3 ± 1.1) [5]Gq/11Gastrointestinal side effects
M420.0 [9]Highest (τ = 46.3 ± 5.6) [5]Gi/oAntipsychotic efficacy
M563.1 [9]Moderate (τ = 12.9 ± 2.4) [5]Gq/11Unknown clinical relevance

*Normalized efficacy values from operational model analysis of pERK1/2 signaling

Properties

CAS Number

52832-91-4

Product Name

Xinomiline

IUPAC Name

4,4-dimethyl-5H-1,3-oxazol-2-amine

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

InChI

InChI=1S/C5H10N2O/c1-5(2)3-8-4(6)7-5/h3H2,1-2H3,(H2,6,7)

InChI Key

OHCXSLPXSUWTKQ-UHFFFAOYSA-N

SMILES

CC1(COC(=N1)N)C

Solubility

Soluble in DMSO

Synonyms

Xinomiline; Xinomilinum; Xinomilina .

Canonical SMILES

CC1(COC(=N1)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.